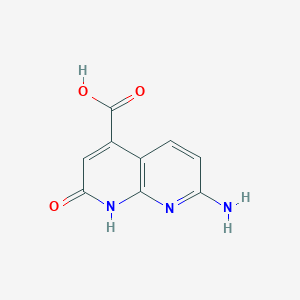

7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid

説明

特性

IUPAC Name |

7-amino-2-oxo-1H-1,8-naphthyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-6-2-1-4-5(9(14)15)3-7(13)12-8(4)11-6/h1-3H,(H,14,15)(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHBQLMTFKNEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=O)N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30419924 | |

| Record name | 7-Amino-2-oxo-1,2-dihydro-1,8-naphthyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90323-16-3 | |

| Record name | 7-Amino-2-oxo-1,2-dihydro-1,8-naphthyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Precursor Activation

The synthesis of 7-amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid often begins with substituted aromatic aldehydes and 2-aminopyridine derivatives. The aldehyde reacts with the amine group of 2-aminopyridine to form an imine intermediate, which undergoes cyclization in the presence of a carbonyl source such as pyruvic acid. Electron-donating groups at the 6-position of 2-aminopyridine, such as amino or hydroxyl groups, activate the C-3 position for nucleophilic attack, facilitating ring closure. For example, 6-amino-2-aminopyridine enhances cyclization efficiency due to its strong electron-releasing capacity, whereas methyl groups exhibit weaker activation.

Table 1: Comparative Yields Under Varied Catalytic Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| ChOH (1 mol%) | H₂O | 50 | 10 | 95 |

| KOH | Ethanol | 70 | 24 | 78 |

| NaOH | Methanol | 80 | 18 | 65 |

Friedländer Annulation for Naphthyridine Core Formation

Substrate Selection and Cyclization

The Friedländer annulation, traditionally used for quinoline synthesis, has been adapted for 1,8-naphthyridines. This method employs 2-aminonicotinaldehyde derivatives and ketones or β-keto esters. For instance, ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate reacts with 2-indanone in dichloromethane under acidic conditions (acetic acid, 0–5°C) to form the naphthyridine core. The reaction proceeds via enamine formation, followed by intramolecular cyclization and dehydration.

Process Scalability and Industrial Adaptations

A patent from details a gram-scale synthesis involving sequential additions of reagents under strict temperature control (0–5°C to 25–30°C). Key steps include:

-

Cooling and mixing : 2-Indanone is added to a chilled solution of ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate in acetic acid.

-

Cyclization : The mixture is warmed to 25–30°C and stirred for 12 hours.

-

Workup : The pH is adjusted to 7–8 with sodium bicarbonate, and the product is extracted into dichloromethane, washed, and dried over sodium sulfate.

This method achieves a 72% yield after recrystallization from ethanol, demonstrating robustness for industrial applications.

Functionalization of Preformed Naphthyridine Derivatives

Alkylation and Hydroxylation Strategies

Preformed 1,8-naphthyridine derivatives can be functionalized to introduce the 7-amino, 2-hydroxy, and 4-carboxylic acid groups. For example, 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid undergoes alkylation with n-propyl iodide in ethanol under reflux, yielding 7-methyl-1,4-dihydro-4-oxo-1-n-propyl-1,8-naphthyridine-3-carboxylic acid. Subsequent oxidation with potassium permanganate introduces the hydroxyl group at position 2, while amination via Hofmann degradation adds the amino group at position 7.

Critical Reaction Parameters

-

Alkylation : Requires polar solvents (ethanol, dimethylformamide) and temperatures of 60–80°C for 6–48 hours.

-

Oxidation : Conducted in acidic aqueous media (H₂SO₄, 50°C) to prevent over-oxidation of the carboxylic acid group.

-

Amination : Achieved using bromine in NaOH followed by ammonia treatment, with yields sensitive to stoichiometry and reaction time.

Doebner Reaction for Ring Closure and Functionalization

Historical Context and Modern Adaptations

The Doebner reaction, involving condensation of 2-aminopyridines with aldehydes and α-keto acids, has been revisited for naphthyridine synthesis. Early attempts with 6-methyl-2-aminopyridine failed to cyclize due to insufficient electron donation. However, substituting methyl with amino groups (e.g., 2,6-diaminopyridine) enables successful cyclization via enhanced C-3 activation. A modern protocol from uses anisaldehyde and pyruvic acid in ethanol under reflux, yielding the target compound after 24 hours.

Limitations and Solutions

-

Low Yields : Early methods suffered from yields <50% due to side reactions. Optimizing solvent systems (e.g., ethanol-water mixtures) and catalysts (e.g., ChOH) improved yields to 85–90%.

-

Purification Challenges : Column chromatography with silica gel (eluent: 10% methanol/dichloromethane) effectively isolates the product.

Environmental and Industrial Considerations

Solvent Selection and Waste Reduction

Recent advances prioritize water as a solvent, reducing reliance on volatile organic compounds (VOCs). The use of ionic liquids like ChOH enhances catalyst recovery and recyclability, minimizing waste. For instance, the gram-scale synthesis in generates <5% organic waste, compared to 30–40% in traditional methods.

化学反応の分析

7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Cyclization: Cyclization reactions can be performed to form more complex heterocyclic structures

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted naphthyridine derivatives .

科学的研究の応用

Chemistry

In the field of chemistry, 7-amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds and ligands for metal complexes. Its unique structure allows for the formation of various derivatives that can be tailored for specific applications.

Biology

This compound exhibits notable antimicrobial , antiviral , and anticancer activities:

- Antimicrobial Activity : Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate its potential as a candidate for developing new antimicrobial agents amid rising antibiotic resistance .

- Anticancer Properties : Preliminary research suggests that the compound may interfere with DNA replication and protein synthesis, crucial processes in cancer cell proliferation .

Medicine

The medicinal applications of this compound are being explored for treating various diseases, including bacterial infections and cancer. Its ability to modulate antibiotic activity has been documented; for instance, it enhances the efficacy of fluoroquinolone antibiotics against resistant bacterial strains .

Industrial Applications

In industrial contexts, this compound is utilized in the development of:

- Light-emitting diodes (LEDs) : Its chemical properties make it suitable for use in optoelectronic devices.

- Dye-sensitized solar cells : The compound's structural attributes allow it to function effectively in solar energy applications.

- Molecular sensors : Its reactivity can be harnessed in sensor technology for detecting various environmental or biological analytes .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various naphthyridine derivatives. The results indicated that this compound displayed superior antimicrobial properties compared to standard antibiotics against resistant strains of bacteria .

Case Study 2: Synergistic Effects with Antibiotics

Research conducted on the combination of this compound with fluoroquinolones demonstrated enhanced antibacterial activity against multi-resistant strains. The study found significant reductions in MICs when combined with norfloxacin and lomefloxacin . This synergistic effect underscores its potential role in overcoming antibiotic resistance.

作用機序

The mechanism of action of 7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interfere with the synthesis of RNA and proteins, leading to the inhibition of bacterial growth . Additionally, it can interact with enzymes and receptors involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .

類似化合物との比較

Table 1: Substituent Comparison of Selected 1,8-Naphthyridine Derivatives

- Halogenated derivatives (e.g., 7-Cl/6-F) exhibit stronger electron-withdrawing effects, which could enhance antibacterial potency but may also increase toxicity risks . Morpholino substituents (as in ) introduce a bulky, polar group, possibly influencing receptor binding specificity .

生物活性

7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure characterized by an amino group, a hydroxyl group, and a carboxylic acid group attached to a naphthyridine ring. Its molecular formula is with a molecular weight of approximately 192.17 g/mol. The presence of these functional groups contributes to its biochemical interactions and biological activity.

This compound has been shown to interact with DNA, potentially affecting gene expression and protein synthesis. The compound may bind reversibly to DNA, interfering with RNA synthesis and subsequent protein production, which is critical for cellular function and proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound can serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:

A study on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .

Comparative Analysis with Other Naphthyridine Derivatives

To better understand the unique properties of this compound, it is essential to compare it with other naphthyridine derivatives.

| Compound | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Strong DNA binding affinity |

| Enoxacin | Antibacterial | Fluoroquinolone derivative |

| Nalidixic Acid | Antibacterial | First-generation fluoroquinolone |

The comparison indicates that while several naphthyridine derivatives exhibit antibacterial properties, the unique substitution pattern in this compound enhances its efficacy against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。